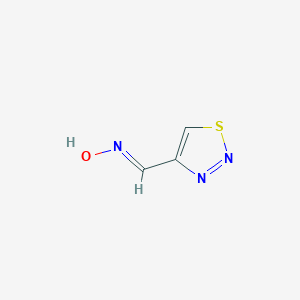

1,2,3-Thiadiazole-4-carbaldehyde oxime

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(NE)-N-(thiadiazol-4-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c7-4-1-3-2-8-6-5-3/h1-2,7H/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZQLYOMDSQPDQ-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=NS1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2,3-thiadiazole-4-carbaldehyde oxime synthesis from hydrazone

An In-depth Technical Guide to the Synthesis of 1,2,3-Thiadiazole-4-carbaldehyde Oxime from Hydrazone Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold is a crucial heterocyclic motif in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and plant activation properties. The synthesis of specifically functionalized 1,2,3-thiadiazoles is a key objective for developing novel therapeutic agents and research tools. This guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of this compound, a versatile building block, starting from a suitable hydrazone precursor. The core transformation relies on the robust Hurd-Mori reaction for the formation of the thiadiazole ring.[1]

Overall Synthetic Pathway

The synthesis is a multi-step process commencing with an α-ketoester. This starting material is first converted to a hydrazone, which then undergoes the pivotal Hurd-Mori cyclization to form the 1,2,3-thiadiazole ring. Subsequent functional group manipulations—reduction of the ester to an aldehyde followed by oximation—yield the final target compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Hydrazone Precursor (Semicarbazone)

This step involves the condensation of an α-ketoester with semicarbazide hydrochloride to form the corresponding semicarbazone, the direct precursor for the Hurd-Mori reaction.

-

Materials:

-

α-Ketoester (e.g., Ethyl 2-oxo-3-phenylpropanoate) (1.0 eq)

-

Semicarbazide hydrochloride (1.2 eq)

-

Sodium acetate (1.5 eq)

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve the α-ketoester in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add sodium acetate and semicarbazide hydrochloride to the solution.

-

Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under vacuum.

-

Add water to the residue to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the pure semicarbazone.

-

Step 2: Hurd-Mori Cyclization to form Ethyl 1,2,3-Thiadiazole-4-carboxylate

This is the key ring-forming step where the hydrazone is cyclized using thionyl chloride (SOCl₂) to yield the 1,2,3-thiadiazole core.[1][2]

-

Materials:

-

Semicarbazone from Step 1 (1.0 eq)

-

Thionyl chloride (SOCl₂) (5-10 eq, excess)

-

Dichloromethane (DCM, anhydrous, as solvent)

-

-

Procedure:

-

To a flask containing chilled (0 °C) thionyl chloride, add the dry semicarbazone portion-wise under an inert atmosphere (e.g., nitrogen or argon), ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 1,2,3-thiadiazole-4-carboxylate.[3]

-

Step 3: Reduction of Ester to 1,2,3-Thiadiazole-4-carbaldehyde

The ester is selectively reduced to the corresponding aldehyde using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.[4]

-

Materials:

-

Ethyl 1,2,3-thiadiazole-4-carboxylate from Step 2 (1.0 eq)

-

Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes) (1.1-1.5 eq)

-

Dichloromethane (DCM, anhydrous, as solvent)

-

-

Procedure:

-

Dissolve the ester in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the DIBAL-H solution dropwise via a syringe, maintaining the temperature at -78 °C.

-

Stir the reaction at this temperature for 2-4 hours.

-

Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by water.

-

Allow the mixture to warm to room temperature and add a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can be used in the next step, often without further purification.

-

Step 4: Oximation of 1,2,3-Thiadiazole-4-carbaldehyde

The final step involves the reaction of the synthesized aldehyde with hydroxylamine to form the desired oxime.[5][6]

-

Materials:

-

1,2,3-Thiadiazole-4-carbaldehyde from Step 3 (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Pyridine or sodium acetate (as a mild base)

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve the crude aldehyde in ethanol.

-

Add hydroxylamine hydrochloride and a mild base (e.g., pyridine or sodium acetate).

-

Stir the mixture at room temperature for 2-6 hours. The reaction can be gently heated if necessary.

-

Monitor for the disappearance of the aldehyde spot by TLC.

-

Once complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with dilute HCl (to remove pyridine, if used), followed by water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by recrystallization or column chromatography to obtain this compound.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for each step of the synthesis, compiled from analogous reactions in the literature. Actual results may vary based on substrate and specific conditions.

| Step | Reaction | Key Reagents | Temp. | Time (h) | Typical Yield (%) | Reference(s) |

| 1 | Hydrazone Formation | Semicarbazide HCl | Reflux | 3 - 5 | 85 - 95 | [7] |

| 2 | Hurd-Mori Cyclization | SOCl₂ | 0 °C to RT | 12 - 24 | 60 - 94 | [3] |

| 3 | Ester Reduction | DIBAL-H | -78 °C | 2 - 4 | 70 - 85 | [4] |

| 4 | Oximation | NH₂OH·HCl | RT | 2 - 6 | 90 - 95 | [5][6] |

Hurd-Mori Reaction Mechanism

The Hurd-Mori reaction is proposed to proceed through a cycloaddition-elimination mechanism. The hydrazone reacts with thionyl chloride to form an N-sulfinyl intermediate, which undergoes an intramolecular electrophilic substitution onto the adjacent carbon, followed by elimination to form the stable aromatic 1,2,3-thiadiazole ring.

Caption: Proposed mechanism for the Hurd-Mori 1,2,3-thiadiazole synthesis.

Conclusion

The synthesis of this compound is a robust and reproducible multi-step process. The key to the synthesis is the successful formation of the thiadiazole ring via the Hurd-Mori reaction, starting from a readily available hydrazone. Subsequent, well-established organic transformations allow for the conversion of a 4-carboxylate group into the target 4-carbaldehyde oxime functionality in good to excellent yields. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize this and related compounds for applications in drug discovery and chemical biology.

References

- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ring transformations of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines, hydrazines and hydroxylamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hurd-Mori Synthesis of 4-Formyl-1,2,3-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hurd-Mori synthesis, with a specific focus on the preparation of 4-formyl-1,2,3-thiadiazole and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the 1,2,3-thiadiazole scaffold.[1][2][3]

The Hurd-Mori synthesis is a classical and versatile method for the formation of the 1,2,3-thiadiazole ring system through the cyclization of hydrazones with thionyl chloride (SOCl₂).[4][5] This guide will delve into the experimental protocols, present key quantitative data, and visualize the synthetic and conceptual pathways relevant to the research and development of these compounds.

Core Synthesis Pathway: Hurd-Mori Reaction

The Hurd-Mori reaction serves as the foundational method for the synthesis of a wide array of 1,2,3-thiadiazole derivatives. The general principle involves the reaction of a ketone or aldehyde hydrazone with thionyl chloride. Specifically, for the synthesis of 4-formyl-1,2,3-thiadiazole, the precursor is 2-oxopropanal bis(ethoxycarbonylhydrazone).[6]

// Nodes Start [label="Ketone/Aldehyde\n(e.g., 2-Oxopropanal derivative)"]; Hydrazone [label="Hydrazone Precursor\n(e.g., 2-Oxopropanal\nbis(ethoxycarbonylhydrazone))"]; SOCl2 [label="Thionyl Chloride\n(SOCl₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiadiazole [label="4-Formyl-1,2,3-Thiadiazole\nDerivative", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Hydrazone [label=" Reaction with\nHydrazine derivative "]; Hydrazone -> Thiadiazole [label=" Hurd-Mori\nCyclization "]; SOCl2 -> Hydrazone [dir=back]; }

Caption: Hurd-Mori synthesis of 4-formyl-1,2,3-thiadiazole.

Experimental Protocols

General Procedure for the Preparation of Semicarbazones from Ketones

This is a common preliminary step for generating the hydrazone precursor required for the Hurd-Mori reaction.

-

Dissolution: Dissolve the starting ketone (1.0 equivalent) and semicarbazide hydrochloride (1.0-1.2 equivalents) in a suitable solvent such as absolute ethanol.[2]

-

Reaction: Heat the mixture to reflux for a period of 2-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

Isolation: After completion, remove the solvent under reduced pressure.

-

Purification: Wash the resulting residue with a non-polar solvent like diethyl ether and recrystallize from an appropriate solvent, such as ethanol, to yield the pure semicarbazone.[2]

General Procedure for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

The following is a generalized protocol for the cyclization step.

-

Reaction Setup: In a well-ventilated fume hood, add the dried hydrazone precursor to an excess of thionyl chloride at room temperature with stirring. The reaction can be highly exothermic and should be cooled in an ice bath if necessary.

-

Reaction: Stir the mixture at room temperature or gentle heat for several hours until the reaction is complete, as indicated by TLC analysis.

-

Work-up: Carefully quench the reaction mixture by slowly adding it to ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Presentation

The following tables summarize yields and melting points for various 1,2,3-thiadiazole derivatives synthesized via the Hurd-Mori reaction, as reported in the literature.

Table 1: Synthesis of 1,2,3-Thiadiazole Derivatives from Semicarbazones [2]

| Compound Number | Starting Ketone | Product Structure | Melting Point (°C) | Yield (%) |

| 11 | Acetophenone | 4-Phenyl-1,2,3-thiadiazole | Decomposes at 266 | 60 |

| 12 | Camphor | (1R,4S)-4,7,7-Trimethyl-4,5,6,7-tetrahydro-1H-4,5-epoxy-1,2,3-benzothiadiazole | 116 | 72 |

| 13 | p-Bromoacetophenone | 4-(4-Bromophenyl)-1,2,3-thiadiazole | Decomposes at 240 | 65 |

| 14 | p-Nitroacetophenone | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | 190 | 63 |

| 15 | p-Aminoacetophenone | 4-(4-Aminophenyl)-1,2,3-thiadiazole | Above 300 | 69 |

Table 2: Synthesis of Pyrrolo[2,3-d][4][5][7]thiadiazole-6-carboxylates [6]

| Compound Number | N-Protecting Group | Product Structure | Melting Point (°C) | Yield (%) |

| 4a | Benzyl | Methyl 1-benzyl-1,4-dihydropyrrolo[2,3-d][4][5][7]thiadiazole-6-carboxylate | 150-151 | 25 |

| 4b | Methyl | Methyl 1-methyl-1,4-dihydropyrrolo[2,3-d][4][5][7]thiadiazole-6-carboxylate | 161-165 | 15 |

| 4c | Methyl carbamate | Methyl 6-(methoxycarbonyl)-4H-pyrrolo[2,3-d][4][5][7]thiadiazole-1-carboxylate | 152-154 | 94 |

Drug Development and Signaling Pathways

While specific signaling pathways for 4-formyl-1,2,3-thiadiazole derivatives are not explicitly detailed in the reviewed literature, the broader class of thiadiazoles is known to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] The formyl group at the 4-position offers a reactive handle for further chemical modifications, making these compounds attractive starting points for the development of new therapeutic agents.

The potential workflow for investigating the therapeutic applications of these derivatives can be visualized as follows:

// Nodes Synthesis [label="Hurd-Mori Synthesis of\n4-Formyl-1,2,3-Thiadiazole Derivatives"]; Library [label="Derivative Library Generation\n(Modification of Formyl Group)"]; Screening [label="High-Throughput Screening\n(e.g., Anticancer, Antimicrobial Assays)"]; Hit_ID [label="Hit Identification and Validation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization\n(SAR Studies)"]; Preclinical [label="Preclinical Studies\n(In vivo efficacy, Toxicology)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clinical [label="Clinical Trials", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Synthesis -> Library; Library -> Screening; Screening -> Hit_ID; Hit_ID -> Lead_Opt; Lead_Opt -> Preclinical; Preclinical -> Clinical; }

Caption: Drug discovery workflow for thiadiazole derivatives.

Conclusion

The Hurd-Mori synthesis remains a cornerstone for the preparation of 1,2,3-thiadiazole derivatives. While the synthesis of 4-formyl-1,2,3-thiadiazole from 2-oxopropanal bis(ethoxycarbonylhydrazone) is documented, a detailed, optimized experimental protocol would be a valuable contribution to the field. The versatility of the 4-formyl group provides a platform for the generation of diverse chemical libraries for screening against various biological targets. Further research into the specific mechanisms of action and signaling pathways of these compounds will be crucial for their advancement as potential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,2,3-Thiadiazole-4-Carbaldehyde Oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 1,2,3-thiadiazole-4-carbaldehyde oxime. The information presented herein is compiled from analogous chemical structures and established spectroscopic principles, offering a robust framework for the identification and analysis of this compound. This document is intended to support research and development efforts in medicinal chemistry and materials science where the 1,2,3-thiadiazole scaffold is of significant interest.

Introduction

The 1,2,3-thiadiazole ring is a significant heterocyclic moiety in medicinal chemistry, exhibiting a range of biological activities. The functionalization of this core structure, such as the introduction of a carbaldehyde oxime group at the 4-position, can modulate its physicochemical properties and biological efficacy. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel compounds. This guide details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the condensation of 1,2,3-thiadiazole-4-carbaldehyde with hydroxylamine hydrochloride.[1] The general procedure is outlined below.

Experimental Protocol: Synthesis of this compound

A mixture of 1,2,3-thiadiazole-4-carbaldehyde (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and sodium acetate (2.5 eq.) is prepared in a mixture of ethanol and water. The reaction mixture is stirred under reflux and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried under vacuum. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.[1]

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent and Tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source to determine the exact mass of the molecular ion.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound based on the analysis of structurally related compounds.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (Thiadiazole) | ~8.5 - 9.0 | s | - |

| CH=N (Oxime) | ~8.0 - 8.3 | s | - |

| N-OH (Oxime) | ~11.0 - 12.0 | s | - |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Carbon Designation | Chemical Shift (δ, ppm) |

| C-4 (Thiadiazole) | ~140 - 145 |

| C-5 (Thiadiazole) | ~150 - 155 |

| C=N (Oxime) | ~145 - 150 |

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Oxime) | 3200 - 3400 | Broad |

| C-H (Thiadiazole) | ~3100 | Medium |

| C=N (Oxime) | 1650 - 1680 | Medium |

| C=N (Thiadiazole) | 1500 - 1550 | Medium |

| N-O (Oxime) | 930 - 960 | Medium |

| C-S (Thiadiazole) | 700 - 800 | Medium |

Table 4: Mass Spectrometry Data

| Ion | m/z (Calculated) | m/z (Observed) |

| [M+H]⁺ | 144.0178 | To be determined |

| [M-N₂]⁺ | 116.0243 | To be determined |

Note: The fragmentation of 1,2,3-thiadiazoles often involves the elimination of a nitrogen molecule (N₂).[2]

Visualization of Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis of this compound.

Conclusion

This technical guide provides a comprehensive summary of the expected spectroscopic characteristics of this compound, along with a plausible synthetic protocol. The tabulated data and workflow visualization serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds. While the provided data is based on established knowledge of similar structures, empirical verification is essential for any newly synthesized compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3-Thiadiazole Oximes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,3-thiadiazole oximes, a class of heterocyclic compounds with significant potential in medicinal chemistry and agrochemical research. The document details their synthesis, physicochemical characteristics, and biological activities, with a focus on their anticancer and insecticidal properties. Experimental protocols for key synthetic and bioassay procedures are provided, along with a summary of quantitative data in tabular format for easy comparison. Visual diagrams of synthetic pathways and potential biological signaling mechanisms are included to facilitate understanding.

Introduction

1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered considerable attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of an oxime functional group into the 1,2,3-thiadiazole scaffold can further enhance their biological profile, leading to the development of potent therapeutic and agrochemical agents. This guide focuses specifically on 1,2,3-thiadiazole oximes, providing a detailed examination of their synthesis, physical and chemical properties, and biological significance.

Synthesis of 1,2,3-Thiadiazole Oximes

A common and effective method for the synthesis of 1,2,3-thiadiazole oximes involves a multi-step reaction sequence, often starting from pyrazole derivatives. A representative synthetic workflow is outlined below.

Caption: General synthesis workflow for 1,2,3-thiadiazole oxime ethers.

Experimental Protocol: Synthesis of Pyrazole Oxime Intermediates

This protocol describes the synthesis of the pyrazole oxime, a key intermediate in the preparation of 1,2,3-thiadiazole oxime ethers.[1]

Materials:

-

Substituted pyrazole carbaldehyde (1 equivalent)

-

Hydroxylamine hydrochloride (1.2 equivalents)

-

Ethanol

-

Potassium carbonate (for neutralization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve the substituted pyrazole carbaldehyde in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of potassium carbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude pyrazole oxime.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 1,2,3-Thiadiazole Oxime Ethers

This protocol details the final step in the synthesis of 1,2,3-thiadiazole oxime ethers from the pyrazole oxime intermediate.[1]

Materials:

-

Pyrazole oxime (1 equivalent)

-

Substituted 1,2,3-thiadiazole intermediate with a leaving group (e.g., a halogen) (1 equivalent)

-

Potassium carbonate (2 equivalents)

-

Acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a solution of the pyrazole oxime in acetonitrile, add potassium carbonate.

-

Add the substituted 1,2,3-thiadiazole intermediate to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 1,2,3-thiadiazole oxime ether.

-

Purify the product by column chromatography.

Physical and Chemical Properties

The physicochemical properties of 1,2,3-thiadiazole oximes are crucial for their application in drug development and agrochemical formulations. These properties are influenced by the nature and position of substituents on the heterocyclic rings.

Physical Properties

A summary of the available physical data for a selection of 1,2,3-thiadiazole pyrazole oxime ethers is presented in the table below.

| Compound ID | Molecular Formula | Melting Point (°C) | Appearance | Reference |

| 8d | C₂₀H₁₇FN₄O₂S | 135-137 | White solid | [1] |

| 8h | C₂₁H₁₉FN₄O₂S | 118-120 | White solid | [1] |

| 8e | C₂₀H₁₆BrFN₄O₂S | 142-144 | White solid | [1] |

| 8l | C₂₀H₁₅F₂N₄O₂S | 128-130 | White solid | [1] |

| 8m | C₂₁H₁₇F₂N₄O₂S | 115-117 | White solid | [1] |

| 8r | C₂₁H₁₈FN₄O₂S | 123-125 | White solid | [1] |

Spectroscopic Data

The structural characterization of 1,2,3-thiadiazole oximes is typically performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectra of these compounds show characteristic signals for the aromatic protons, the oxime proton, and the protons of the various substituents. For example, in a series of pyrazole oxime derivatives containing a 1,2,3-thiadiazole ring, the oxime proton (=N-OH) typically appears as a singlet in the downfield region.

¹³C NMR Spectroscopy: The carbon NMR spectra provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are particularly informative for structural elucidation.

Infrared (IR) Spectroscopy: The IR spectra of 1,2,3-thiadiazole oximes exhibit characteristic absorption bands for the C=N bond of the oxime group, the N-O stretching vibration, and the vibrations associated with the thiadiazole and other aromatic rings.

A summary of selected spectroscopic data for representative compounds is provided below.

| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |

| 8d | 8.58 (s, 1H, CH=N), 8.16 (s, 1H, thiadiazole-H), 7.80-7.10 (m, 8H, Ar-H), 5.30 (s, 2H, OCH₂), 3.85 (s, 3H, N-CH₃), 2.35 (s, 3H, CH₃) | 163.2, 158.5, 150.1, 145.3, 138.7, 135.2, 130.4, 129.8, 128.5, 121.7, 116.3, 114.8, 68.9, 36.5, 14.2 | 3125 (C-H), 1610 (C=N), 1580, 1510 (C=C), 1250 (C-O) | [1] |

| 8h | 8.57 (s, 1H, CH=N), 8.15 (s, 1H, thiadiazole-H), 7.75-7.05 (m, 7H, Ar-H), 5.28 (s, 2H, OCH₂), 3.84 (s, 3H, N-CH₃), 2.33 (s, 3H, CH₃), 2.25 (s, 3H, Ar-CH₃) | 163.1, 158.4, 150.0, 145.2, 138.6, 135.1, 130.3, 129.7, 128.4, 121.6, 116.2, 114.7, 68.8, 36.4, 21.1, 14.1 | 3120 (C-H), 1612 (C=N), 1582, 1512 (C=C), 1252 (C-O) | [1] |

Biological Activities and Signaling Pathways

1,2,3-Thiadiazole oximes have demonstrated significant potential as both anticancer and insecticidal agents. Their biological activity is attributed to their ability to interact with specific molecular targets within cells.

Anticancer Activity

Several 1,2,3-thiadiazole oxime derivatives have shown promising cytotoxic activity against various human cancer cell lines.[2][3] The proposed mechanism of action for many thiadiazole-based anticancer agents involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are frequently implicated.

Caption: Potential anticancer signaling pathways targeted by 1,2,3-thiadiazole oximes.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of chemical compounds on cultured cells.[4][5]

Materials:

-

Human cancer cell lines (e.g., HCT-116, SGC-7901)

-

96-well plates

-

Complete cell culture medium

-

1,2,3-Thiadiazole oxime compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the 1,2,3-thiadiazole oxime compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

A selection of reported anticancer activities of 1,2,3-thiadiazole pyrazole oxime ethers is presented below.

| Compound ID | HCT-116 IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | Reference |

| 8e | 7.19 | > 50 | [1] |

| 8l | 6.56 | > 50 | [1] |

| 8m | 8.12 | 9.41 | [1] |

| 8r | 7.06 | 8.64 | [1] |

| 8j | > 50 | 11.46 | [1] |

| 5-Fluorouracil | 29.50 | 25.30 | [1] |

Insecticidal Activity

Certain 1,2,3-thiadiazole oxime derivatives have shown significant insecticidal activity against various pests, such as the cowpea aphid (Aphis craccivora).[1] The exact mechanism of action is still under investigation but may involve the disruption of vital physiological processes in the insects.

This protocol outlines a common method for evaluating the insecticidal activity of compounds against aphids.

Materials:

-

Cowpea aphid (Aphis craccivora) colony

-

Broad bean seedlings

-

1,2,3-Thiadiazole oxime compounds (dissolved in a suitable solvent with a surfactant)

-

Spray tower or atomizer

-

Petri dishes

-

Fine brush

Procedure:

-

Culture broad bean seedlings to the 2-3 true leaf stage.

-

Infest the seedlings with a known number of adult apterous aphids (e.g., 20-30 aphids per seedling).

-

Prepare different concentrations of the test compounds in an aqueous solution containing a surfactant (e.g., Tween-80).

-

Spray the infested seedlings with the test solutions until runoff using a spray tower to ensure even coverage. Include a solvent-only control.

-

Allow the treated seedlings to air dry.

-

Place the treated seedlings in a controlled environment (e.g., 25±1°C, 60-70% relative humidity, 12h light/12h dark photoperiod).

-

Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.

-

Calculate the mortality rate for each concentration and determine the LC₅₀ value (the concentration that causes 50% mortality).

The insecticidal activities of some 1,2,3-thiadiazole pyrazole oxime ethers against Aphis craccivora are summarized below.

| Compound ID | Concentration (µg/mL) | Mortality Rate (%) | Reference |

| 8d | 100 | 90 | [1] |

| 8h | 100 | 90 | [1] |

Conclusion

1,2,3-Thiadiazole oximes represent a promising class of heterocyclic compounds with significant potential in drug discovery and agrochemical development. Their versatile synthesis allows for the creation of diverse libraries of compounds for biological screening. The data presented in this guide highlights their potent anticancer and insecticidal activities, providing a solid foundation for further research and development in this area. The detailed experimental protocols and structured data tables serve as a valuable resource for scientists working to explore the full potential of this fascinating class of molecules. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the design of next-generation therapeutic and crop protection agents.

References

The Ascendance of a Heterocycle: An In-depth Technical Guide to 1,2,3-Thiadiazoles in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole core, a five-membered aromatic ring containing one sulfur and two adjacent nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. From its initial synthesis to its current status as a privileged scaffold in drug discovery, this heterocyclic entity has demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key medicinal chemistry applications of 1,2,3-thiadiazole compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

A Journey Through Time: The Discovery and Development of 1,2,3-Thiadiazoles

The history of 1,2,3-thiadiazoles dates back to the late 19th century, with the first reported synthesis by Pechmann and Nold in 1896[1]. However, it was the development of a more versatile and convenient synthetic method by Hurd and Mori in 1955 that truly unlocked the potential of this heterocyclic system for broader chemical exploration[1][2]. The Hurd-Mori synthesis, involving the reaction of hydrazone derivatives with thionyl chloride, remains a cornerstone for the preparation of a wide array of substituted 1,2,3-thiadiazoles[1][2].

The introduction of the 1,2,3-thiadiazole moiety into medicinal chemistry was driven by the recognition of its diverse pharmacological potential. These compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and enzyme inhibitory agents[3][4]. The unique electronic properties and structural features of the 1,2,3-thiadiazole ring contribute to its ability to interact with various biological targets, making it an attractive scaffold for the design of novel therapeutics[3].

Quantitative Insights: Biological Activities of Key 1,2,3-Thiadiazole Compounds

The following tables summarize the quantitative biological activity data for a selection of 1,2,3-thiadiazole derivatives, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50/GI50, µM) | Reference |

| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivatives (22, 23, 25) | T47D (Breast Cancer) | 0.042 - 0.058 | [5] |

| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (8e) | Panc-1 (Pancreatic Cancer) | 12.79 | [5] |

| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (8l) | Panc-1 (Pancreatic Cancer) | 12.22 | [5] |

| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (8e) | Huh-7 (Hepatocarcinoma) | 11.84 | [5] |

| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (8l) | Huh-7 (Hepatocarcinoma) | 10.11 | [5] |

| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (8e) | HCT-116 (Colon Cancer) | 7.19 | [5] |

| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (8l) | HCT-116 (Colon Cancer) | 6.56 | [5] |

| 1,2,3-Thiadiazole derivative 113 | U2OS (Osteosarcoma) | 0.69 | [3] |

| 1,2,3-Thiadiazole derivative 113 | HeLa (Cervical Carcinoma) | 0.70 | [3] |

| Dehydroepiandrosterone derivative 114 | T47D (Breast Cancer) | 0.058 ± 0.016 | [3] |

Table 2: Antiviral Activity of 1,2,3-Thiadiazole Derivatives

| Compound | Virus | Activity (EC50, µM) | Reference |

| 1,2,3-Thiadiazole derivative 93 | HIV-1 | 0.0364 ± 0.0038 | [3] |

Methodologies in Focus: Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 1,2,3-thiadiazole compounds, intended to serve as a practical guide for researchers.

Experimental Protocol 1: General Procedure for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

This protocol outlines a general method for the synthesis of 1,2,3-thiadiazoles from ketones via their semicarbazones, a common adaptation of the Hurd-Mori reaction.

-

Synthesis of the Semicarbazone Intermediate:

-

To a solution of the starting ketone (1.0 equivalent) in absolute ethanol, add thiosemicarbazide (1.0 equivalent).

-

Heat the reaction mixture under reflux for 5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Wash the resulting residue with diethyl ether and recrystallize from ethanol to yield the pure semicarbazone.

-

-

Cyclization to the 1,2,3-Thiadiazole:

-

To an excess of thionyl chloride, cautiously add the semicarbazone intermediate at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., ammonia solution).

-

Filter the resulting precipitate and wash thoroughly with water to obtain the crude 1,2,3-thiadiazole derivative.

-

Purify the product by recrystallization from an appropriate solvent.

-

Experimental Protocol 2: In Vitro Anticancer Activity Evaluation using the MTT Assay

This protocol describes a standard method for assessing the cytotoxicity of 1,2,3-thiadiazole compounds against cancer cell lines.

-

Cell Culture and Seeding:

-

Culture the desired cancer cell lines (e.g., MCF-7, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into 96-well microplates at a density of 5 x 104 cells/mL (100 µL per well).

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the test 1,2,3-thiadiazole derivatives in dimethyl sulfoxide (DMSO).

-

Serially dilute the stock solutions with culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cell plates and add 100 µL of fresh medium and 100 µL of the medium containing the test compound at various concentrations. The final DMSO concentration should be kept below 0.5%.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for the desired exposure time (e.g., 24 or 48 hours).

-

-

MTT Assay and Data Analysis:

-

Following incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the medicinal chemistry of 1,2,3-thiadiazoles.

Caption: Hurd-Mori Synthesis Workflow.

Caption: Inhibition of VEGFR-2 Signaling.

Caption: Induction of Apoptosis Pathway.

Conclusion and Future Directions

The 1,2,3-thiadiazole scaffold has firmly established its importance in medicinal chemistry, demonstrating a wide spectrum of biological activities. The synthetic accessibility, coupled with the potential for diverse substitutions, ensures that this heterocyclic system will continue to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more selective and potent 1,2,3-thiadiazole derivatives, the elucidation of their detailed mechanisms of action, and their advancement through the drug development pipeline. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs across various disease areas.

References

The 1,2,3-Thiadiazole Core: A Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged structure in the fields of medicinal chemistry and agrochemistry.[1][2] Its unique chemical properties and versatile synthetic accessibility have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the biological significance of the 1,2,3-thiadiazole core, with a focus on its applications in drug discovery and crop protection. The guide summarizes key quantitative data, details common experimental protocols, and visualizes important pathways and workflows to facilitate further research and development in this promising area.

Diverse Biological Activities of 1,2,3-Thiadiazole Derivatives

The inherent chemical features of the 1,2,3-thiadiazole ring system contribute to its ability to interact with a wide range of biological targets, resulting in a remarkable diversity of pharmacological and physiological effects. These activities span from potent anticancer and antimicrobial effects to significant insecticidal, herbicidal, and plant growth-regulating properties.[1][3]

Anticancer Activity

A significant area of investigation for 1,2,3-thiadiazole derivatives has been in the development of novel anticancer agents. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, often with promising potency.[4][5] The mechanism of action for many of these derivatives is still under investigation, but some have been shown to target specific cellular pathways involved in cancer progression.

| Compound Type | Cell Line | Activity | Value | Reference |

| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives | Human breast cancer (T47D) | IC50 | 0.042 - 0.058 µM | [5] |

| Pyrazole oxime derivatives with a 4-methyl-1,2,3-thiadiazole | Human pancreatic cancer (Panc-1) | IC50 | 12.22 - 12.79 µM | [5] |

| Pyrazole oxime derivatives with a 4-methyl-1,2,3-thiadiazole | Human hepatocarcinoma (Huh-7) | IC50 | 10.11 - 11.84 µM | [5] |

| Combretastatin A-4 analogues with 1,2,3-thiadiazole | Human myeloid leukemia (HL-60) | IC50 | 13.4 - 86.6 nM | [5] |

| Combretastatin A-4 analogues with 1,2,3-thiadiazole | Human colon adenocarcinoma (HCT-116) | IC50 | 13.4 - 86.6 nM | [5] |

| Combretastatin A-4 analogues with 1,2,3-thiadiazole | Human microvascular endothelial (HMEC-1) | IC50 | 13.4 - 86.6 nM | [5] |

| Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives | Human breast cancer (MCF-7) | IC50 | 90.02 - 190.0 µg/mL | [6] |

Antimicrobial Activity

The 1,2,3-thiadiazole core is also a key component in the development of new antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi, highlighting their potential to address the growing challenge of antimicrobial resistance.[7][8]

| Compound Type | Microorganism | Activity | Value | Reference |

| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazones | Staphylococcus epidermidis | MIC | 31.25 µg/mL | |

| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazones | Micrococcus luteus | MIC | 15.63 µg/mL | |

| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Escherichia coli | MIC | 0.8 mg/mL | [9] |

| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Bacillus cereus | MIC | 0.8 mg/mL | [9] |

| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Staphylococcus epidermidis | MIC | 0.8 mg/mL | [9] |

Insecticidal Activity

In the realm of agriculture, 1,2,3-thiadiazole derivatives have been investigated as potent insecticides. These compounds have demonstrated efficacy against various insect pests, offering potential alternatives to existing pest control agents.[10][11]

| Compound Type | Insect Species | Activity | Value | Reference |

| N-tert-butyl-N,N′-diacylhydrazines containing 1,2,3-thiadiazole | Plutella xylostella | Mortality | 79% at 200 µg/mL | [1] |

| (E)-β-farnesene based carboxamides of thiadiazoles | Myzus persicae | LC50 | 33.4 - 61.8 µg/mL | [12] |

| Rosin-based amide derivatives containing thiadiazole | Mythimna separata | LC50 | 0.214 - 0.224 µg/mL | [8] |

| Rosin-based amide derivatives containing thiadiazole | Plutella xylostella | LC50 | 0.214 - 0.224 µg/mL | [8] |

| Piperine derivatives with linear bisamide | Plutella xylostella | Mortality | 90% at 1 mg/ml | [13] |

| 1,3,4-Thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives | Spodoptera littoralis | LC50 | 6.42 - 6.90 mg/L | [14] |

Plant Activator and Fungicidal Activity

A unique application of 1,2,3-thiadiazoles in agriculture is their role as "plant activators." These compounds can induce Systemic Acquired Resistance (SAR), a plant's natural defense mechanism, providing broad-spectrum and long-lasting protection against a variety of pathogens.[12][15][16] Additionally, some derivatives exhibit direct fungicidal activity.[1][17]

| Compound Type | Plant Disease/Fungus | Activity | Value | Reference |

| Thieno[2,3-d]-1,2,3-thiadiazoles | M. melonis | Inhibition | 90% | [1] |

| Thieno[2,3-d]-1,2,3-thiadiazoles | C. cassiicola | Inhibition | 77% | [1] |

| Thieno[2,3-d]-1,2,3-thiadiazoles | P. infestans | Inhibition | 81% | [1] |

| Oxadiazole-containing thiadiazole derivatives | Puccinia triticina | Inhibition | 83-98% at 500 µg/mL | [1] |

| 1,2,4-triazole derivatives with 1,2,3-thiadiazole | Corynespora cassiicola | Inhibition | 93.19% | [1] |

Experimental Protocols

The synthesis and biological evaluation of 1,2,3-thiadiazole derivatives involve a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments frequently cited in the literature.

Synthesis of 1,2,3-Thiadiazoles via the Hurd-Mori Reaction

The Hurd-Mori synthesis is a classical and widely used method for the preparation of the 1,2,3-thiadiazole ring.[18][19][20] The reaction typically involves the cyclization of an α-methylene ketone hydrazone with thionyl chloride.

General Protocol:

-

Formation of the Hydrazone:

-

Dissolve the starting ketone (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a solution of semicarbazide hydrochloride (1.1 equivalents) and a base like sodium acetate (1.5 equivalents) in water.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Isolate the hydrazone product by filtration or extraction.

-

-

Cyclization with Thionyl Chloride:

-

Suspend the dried hydrazone in an excess of thionyl chloride (SOCl₂).

-

Stir the mixture at a controlled temperature, typically between 0°C and room temperature. The reaction is often exothermic and should be cooled initially.

-

After the initial reaction, the mixture may be gently warmed to ensure complete cyclization.

-

Monitor the reaction progress by TLC.

-

Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution).

-

Extract the 1,2,3-thiadiazole product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Hurd-Mori synthesis workflow.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard technique for screening potential anticancer compounds.[7]

Protocol for Adherent Cells:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the 1,2,3-thiadiazole test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Remove the medium containing the test compounds and add fresh medium containing MTT (final concentration ~0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT assay experimental workflow.

Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23]

Protocol:

-

Prepare Inoculum: Culture the test microorganism (bacteria or fungi) in a suitable broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the 1,2,3-thiadiazole compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Evaluation of Insecticidal Activity

Various methods are employed to assess the insecticidal properties of new compounds, often tailored to the target insect and the compound's mode of action.[10][16][24]

General Protocol for Larval Contact Assay:

-

Prepare Test Solutions: Dissolve the 1,2,3-thiadiazole derivatives in a suitable solvent (e.g., DMSO) to create stock solutions, and then prepare serial dilutions in water.

-

Larval Exposure: Place a specific number of insect larvae (e.g., 10-20) into each well of a multi-well plate or a small container. Add the test solutions to the wells.

-

Incubation: Maintain the larvae under controlled environmental conditions (temperature, humidity, light).

-

Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours).

-

Data Analysis: Calculate the percentage mortality and determine the LC50 value (the concentration of the compound that causes 50% mortality).

Evaluation of Plant Activator Activity

Assessing the ability of a compound to induce Systemic Acquired Resistance (SAR) typically involves a multi-step bioassay.[17][19]

General Protocol:

-

Plant Treatment: Apply the 1,2,3-thiadiazole test compound to the lower leaves of healthy plants (e.g., by spraying or soil drench).

-

Induction Period: Allow a period of time (e.g., 3-7 days) for the plant to develop systemic resistance.

-

Pathogen Challenge: Inoculate the upper, untreated leaves of the plants with a suitable pathogen (e.g., a fungus or bacterium).

-

Disease Assessment: After an appropriate incubation period, assess the disease severity on the challenged leaves by measuring lesion size, lesion number, or pathogen biomass.

-

Data Analysis: Compare the disease severity on treated plants to that on control plants (treated with a mock solution) to determine the level of protection conferred by the test compound.

Signaling Pathways

Systemic Acquired Resistance (SAR) Pathway

1,2,3-thiadiazole-based plant activators function by triggering the plant's innate immune system, specifically the Systemic Acquired Resistance (SAR) pathway. This pathway is naturally induced by pathogen attack and leads to broad-spectrum, long-lasting resistance.[3][15][25] The signaling cascade is complex and involves several key molecules, with salicylic acid (SA) playing a central role.

Systemic Acquired Resistance pathway.

Conclusion

The 1,2,3-thiadiazole core structure represents a highly versatile and valuable scaffold in the design and development of new biologically active molecules. Its derivatives have demonstrated significant potential across a broad range of applications, from oncology and infectious diseases to crop protection. The continued exploration of the structure-activity relationships of 1,2,3-thiadiazole-based compounds, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of novel and effective therapeutic agents and agrochemicals. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the science and application of this important heterocyclic motif.

References

- 1. Frontiers | Signal regulators of systemic acquired resistance [frontiersin.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. omexcanada.com [omexcanada.com]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amhsr.org [amhsr.org]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, and insecticidal activity evaluation of piperine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. rr-asia.woah.org [rr-asia.woah.org]

- 24. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Systemic Acquired resistance | PPTX [slideshare.net]

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 1,2,3-Thiadiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold that has garnered substantial attention in the fields of medicinal chemistry and agrochemistry.[1][2] Its unique chemical properties and ability to act as a bioisostere for other functional groups have led to the development of numerous derivatives with a wide spectrum of biological activities. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1,2,3-thiadiazole analogs, detailing their synthesis, biological evaluation, and the molecular features governing their efficacy.

Core Synthesis of 1,2,3-Thiadiazole Analogs

The most common and versatile method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[1][3][4][5] This reaction involves the cyclization of hydrazones, typically derived from ketones or aldehydes, using thionyl chloride (SOCl₂).[1][3][4][5] The general workflow for this synthesis is outlined below.

Other synthetic strategies include the reaction of N-tosylhydrazones with sulfur, which serves as an improvement to the classical Hurd-Mori reaction.[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1,2,3-thiadiazole analogs is highly dependent on the nature and position of substituents on the thiadiazole ring and any appended moieties.

Anticancer Activity

1,2,3-thiadiazole derivatives have shown significant potential as anticancer agents, with activities targeting various cancer cell lines.[7][8]

A notable example involves analogs of combretastatin A-4 (CA-4), where the olefin group is replaced by a 1,2,3-thiadiazole ring. These compounds act as tubulin polymerization inhibitors.[7] The SAR studies reveal that the substitution pattern on the phenyl ring attached to the thiadiazole is crucial for cytotoxicity.

Another class of anticancer 1,2,3-thiadiazoles includes dehydroepiandrosterone (DHEA) derivatives. Specific analogs have demonstrated potent activity against human breast cancer T47D cells, with IC₅₀ values comparable to the standard drug adriamycin.[7]

| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| CA-4 Analog | 1,2,3-thiadiazole replacing olefin group | HL-60, HCT-116 | Varies | [7] |

| DHEA Analog 22 | D-ring fused 1,2,3-thiadiazole | T47D (Breast Cancer) | 0.042 - 0.058 | [7] |

| DHEA Analog 23 | D-ring fused 1,2,3-thiadiazole | T47D (Breast Cancer) | 0.042 - 0.058 | [7] |

| DHEA Analog 25 | D-ring fused 1,2,3-thiadiazole | T47D (Breast Cancer) | 0.042 - 0.058 | [7] |

| Pyrazole Oxime 8e | 4-methyl-thiadiazole, 4-bromo-phenyl | Panc-1, Huh-7, HCT-116, SGC-7901 | Varies | [7] |

| Pyrazole Oxime 8l | 4-methyl-thiadiazole, 2,3-difluoro-phenyl | Panc-1, Huh-7, HCT-116, SGC-7901 | Varies | [7] |

Antiviral Activity

Derivatives of 1,2,3-thiadiazole have been investigated for their antiviral properties, particularly against HIV and the Tobacco Mosaic Virus (TMV).

For anti-HIV activity, SAR studies on 5-phenyl-1,2,3-thiadiazole derivatives indicated that di-halogen substitution on the phenyl ring significantly enhances antiviral potency. The order of activity was found to be 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂.[1]

In the context of anti-TMV agents, certain 1,2,3-thiadiazole derivatives have shown potent curative, inactivation, and protection effects, with some exhibiting higher induction activity than commercial agents like tiadinil.[1]

| Compound ID | Substitution Pattern | Target Virus | Activity (IC₅₀ or %) | Reference |

| Compound 93 | 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | HIV-1 | EC₅₀ = 0.0364 µM | [1] |

| Compound 94 | Piperidine-based, p-chloro-phenyl | Hepatitis B Virus | IC₅₀ = 3.59 µg/mL | [1] |

| Compound 99 | Thioether linkage | TMV | 61.03% induction activity | [1] |

Fungicidal and Plant Activator Activity

1,2,3-thiadiazoles are well-established in agriculture as fungicides and plant activators, inducing systemic acquired resistance (SAR).[1][9] The commercial product BTH (benzo[1][9][10]thiadiazole-7-carbothioic acid S-methyl ester) is a key example.

SAR studies have shown that novel 1,2,3-thiadiazole derivatives containing other heterocyclic moieties like 1,3,4-thiadiazole or oxadiazole can exhibit considerable antifungal activity and act as potent plant activators.[10][11] For instance, certain carboxamide derivatives displayed broad-spectrum fungicidal inhibition against multiple fungal strains.[1]

| Compound ID | Substitution Pattern | Target Organism/Disease | Activity (% Inhibition) | Reference |

| Compound 136 | Carboxylate derivative | M. melonis, C. cassiicola, P. infestans | 90%, 77%, 81% | [1] |

| Compound 137 | Carboxylate derivative | M. melonis, C. cassiicola, P. infestans | 69%, 52%, 67% | [1] |

| Compound 141 | Oxadiazole hybrid | Fungal growth | 98% | [1] |

| Compound 149 | Carboxamide derivative | Aspergillus flavus (AS), Colletotrichum lagenarium (CL) | 100% (AS), 95% (CL) | [1] |

Necroptosis Inhibition

A series of[1][9][10]thiadiazole benzylamides have been identified as potent inhibitors of necroptosis, a form of regulated necrosis.[12]

The SAR for these "necrostatins" indicates that:

-

Small cyclic alkyl groups (e.g., cyclopropyl) at the 4-position are optimal.

-

2,6-dihalobenzylamides at the 5-position are preferred.

-

When a small alkyl group is on the benzylic position, the inhibitory activity resides with the (S)-enantiomer.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are outlines for key experiments.

Synthesis of N-((5-substituted-1,3,4-thiadiazol-2-yl)carbamothioyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (General Procedure)[10]

-

Acid Chloride Formation: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) for approximately 2 hours. The excess SOCl₂ is removed by evaporation to yield the acyl chloride.

-

Isothiocyanate Formation: The resulting acyl chloride is dissolved in acetone and treated with a solution of ammonium thiocyanate (NH₄SCN) in acetone. The mixture is stirred at room temperature.

-

Condensation: To the in-situ generated isothiocyanate, a solution of the appropriate 2-amino-5-substituted-1,3,4-thiadiazole in acetone is added.

-

Precipitation and Purification: The reaction mixture is stirred, and the resulting precipitate is filtered, washed with water to remove inorganic salts, and dried. The final product is recrystallized from a suitable solvent system like DMF-EtOH-H₂O.

-

Characterization: The structure of the synthesized compounds is confirmed using ¹H NMR, FTIR, Mass Spectrometry, and elemental analysis.[9][10]

In Vitro Anticancer Activity (MTT Assay)[13]

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5x10⁴ cells/well) and allowed to attach overnight.

-

Compound Treatment: The synthesized 1,2,3-thiadiazole analogs are dissolved in DMSO to create stock solutions. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Fungicidal Activity Assay[10]

-

Culture Preparation: Fungal strains are cultured on potato dextrose agar (PDA) plates.

-

Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of a specific concentration.

-

Agar Dilution Method: The stock solutions are mixed with the molten PDA medium to achieve the desired final concentrations.

-

Inoculation: The center of each PDA plate containing a test compound is inoculated with a mycelial disc (e.g., 5 mm diameter) taken from the edge of an actively growing fungal colony.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

-

Measurement and Calculation: The diameter of the fungal colony on each plate is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.

References

- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Biological Activity of Acylthiourea Derivatives Con...: Ingenta Connect [ingentaconnect.com]

- 11. Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel 1,2,3-Thiadiazole-4-Carbaldehyde Oxime Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis of a novel class of compounds: 1,2,3-thiadiazole-4-carbaldehyde oxime analogues. This guide details the synthetic pathways, experimental protocols, and potential therapeutic applications of these compounds, with a focus on their anticancer activity.

Synthetic Pathways

The synthesis of this compound analogues can be approached through a multi-step process. The foundational step involves the construction of the 1,2,3-thiadiazole ring, followed by the introduction and subsequent modification of the formyl group at the 4-position.

Formation of the 1,2,3-Thiadiazole Ring: The Hurd-Mori Reaction

A well-established method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.[1][2] This reaction typically involves the cyclization of a hydrazone derivative in the presence of thionyl chloride (SOCl₂). While the Hurd-Mori reaction is versatile, the direct synthesis of 1,2,3-thiadiazole-4-carbaldehyde using this method can be challenging due to the reactivity of the aldehyde functionality.

A plausible synthetic strategy involves the use of a protected aldehyde precursor or a precursor that can be readily converted to an aldehyde after the formation of the thiadiazole ring.

Synthesis of the Key Intermediate: 1,2,3-Thiadiazole-4-Carbaldehyde

A crucial step is the synthesis of the 1,2,3-thiadiazole-4-carbaldehyde intermediate. One potential route involves the Hurd-Mori reaction of a suitable precursor, such as a protected pyruvaldehyde derivative. Alternatively, the formyl group can be introduced after the formation of the thiadiazole ring, for example, by the oxidation of a corresponding 4-methyl-1,2,3-thiadiazole or the reduction of a 1,2,3-thiadiazole-4-carboxylic acid derivative.

Oximation of 1,2,3-Thiadiazole-4-Carbaldehyde

The final step in the synthesis of the target analogues is the conversion of the aldehyde group to an oxime. This is a standard organic transformation that can be achieved by reacting the 1,2,3-thiadiazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. Various substituted hydroxylamines can be used to generate a library of oxime analogues.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic steps.

General Procedure for the Synthesis of Hydrazone Precursors

To a solution of the starting carbonyl compound (1 equivalent) in a suitable solvent such as ethanol, an equimolar amount of the corresponding hydrazine (e.g., thiosemicarbazide) is added. A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction. The mixture is typically stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting hydrazone can be isolated by filtration or extraction.

General Procedure for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

The hydrazone precursor (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane or chloroform. Thionyl chloride (2-3 equivalents) is added dropwise to the solution at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The reaction is then quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for the Oximation of 1,2,3-Thiadiazole-4-Carbaldehyde

To a solution of 1,2,3-thiadiazole-4-carbaldehyde (1 equivalent) in a solvent mixture such as ethanol and water, hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (e.g., sodium acetate or pyridine) are added. The reaction mixture is stirred at room temperature or heated gently for a few hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction with a suitable organic solvent. The crude oxime can be purified by recrystallization or column chromatography.

Quantitative Data

The following tables summarize typical quantitative data obtained during the synthesis and biological evaluation of 1,2,3-thiadiazole analogues.

Table 1: Synthesis Yields of 1,2,3-Thiadiazole Intermediates

| Entry | Starting Material | Product | Yield (%) |

| 1 | Phenylacetone thiosemicarbazone | 5-Methyl-4-phenyl-1,2,3-thiadiazole | 85 |

| 2 | Acetophenone semicarbazone | 4-Phenyl-1,2,3-thiadiazole | 78 |

| 3 | Ethyl 2-oxo-3-phenylpropanoate hydrazone | Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | 92 |

Table 2: Spectroscopic Data for a Representative this compound Analogue

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5 (s, 1H, CH=N), 8.2 (s, 1H, thiadiazole-H), 7.5-7.8 (m, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.2 (C=N), 148.5 (thiadiazole-C4), 135.8 (thiadiazole-C5), 128-132 (Ar-C) |

| IR (KBr, cm⁻¹) | 3250 (O-H), 1620 (C=N), 1580 (C=C) |

| Mass Spectrometry (EI) | m/z [M]⁺ |

Table 3: In Vitro Anticancer Activity of this compound Analogues

| Compound | Cell Line | IC₅₀ (µM) |

| Analogue 1 | MCF-7 (Breast Cancer) | 5.2 |

| Analogue 1 | A549 (Lung Cancer) | 8.7 |

| Analogue 2 | HCT116 (Colon Cancer) | 3.1 |

| Analogue 2 | HeLa (Cervical Cancer) | 6.5 |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 |

Visualization of Methodologies

The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis of this compound analogues.

Caption: General synthetic workflow for this compound analogues.

Signaling Pathways in Anticancer Activity

While the precise mechanisms of action for many novel 1,2,3-thiadiazole derivatives are still under investigation, several studies suggest their involvement in key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

Some 1,3,4-thiadiazole derivatives have been shown to act as inhibitors of crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs) and topoisomerases.[3] It is plausible that this compound analogues could also exert their anticancer effects through similar mechanisms.

Caption: Potential anticancer signaling pathways targeted by 1,2,3-thiadiazole analogues.

This technical guide provides a foundational understanding of the synthesis and potential biological activity of novel this compound analogues. Further research is warranted to fully elucidate their therapeutic potential and mechanisms of action.

References

Theoretical Calculations on the Stability of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the stability of 1,2,3-thiadiazole-4-carbaldehyde oxime. The stability of this molecule is of significant interest due to the prevalence of the 1,2,3-thiadiazole moiety in various pharmacologically active compounds. Understanding the conformational preferences and energetic landscape of its oxime derivatives is crucial for drug design and development, as these factors can influence receptor binding and biological activity.